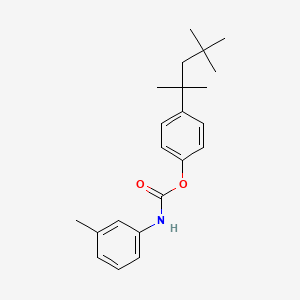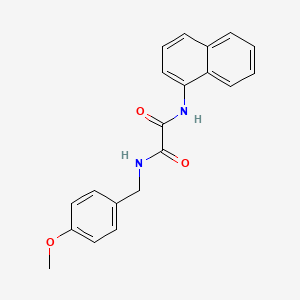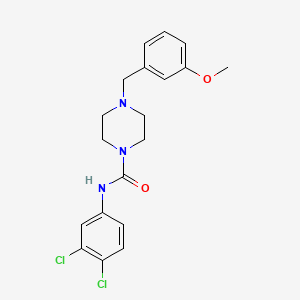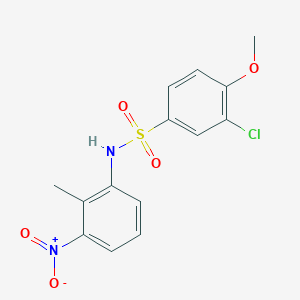![molecular formula C17H28N2O2 B4629823 2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4629823.png)
2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol often involves multi-step reactions starting from base piperazine derivatives, as seen in related research. For example, a synthesis route for piperazine derivatives has been developed using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate, showcasing the versatility of piperazine chemistry (Rajkumar, Kamaraj, & Krishnasamy, 2014). Another synthesis pathway involved preparing 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol from bromophenylmethyl-4-chlorobenzene and 2-hydroxyethylpiperazine, highlighting methods for attaching various functional groups to the piperazine nucleus (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol, is characterized by the presence of the piperazine ring, a versatile scaffold that allows for a wide range of chemical modifications. Structural studies often involve spectral characterization techniques such as IR, NMR, and mass spectrometry to confirm the identity and purity of the synthesized compounds. For instance, the synthesis and characterization of novel piperazine derivatives were confirmed by such spectral studies, indicating the importance of these techniques in analyzing the molecular structure of complex organic molecules (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Scientific Research Applications
Synthesis and Characterization
- The synthesis and spectral characterization of novel piperazine derivatives, including those related to 2-{2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]ethoxy}ethanol, have been achieved through cyclo condensation. These compounds were evaluated for their antimicrobial activities, demonstrating excellent antibacterial and antifungal activities compared to standard drugs (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Biological Evaluation
- The compound has been implicated in pharmacological studies for its analgesic activities in experimental animals, showing significant potential without the physical dependence liability associated with morphine-like substances. Its analgesic potency was found to be superior to aminopyrine (Nakamura, Ishii, Yokoyama, Motoyoshi, Imazu, & Shimizu, 1979).
Metabolic Pathway Investigation
- Research on similar compounds has provided insights into the oxidative metabolism of novel antidepressants, identifying the cytochrome P450 enzymes involved in their metabolic pathways. This information is crucial for understanding the pharmacokinetics and potential interactions of new therapeutic agents (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).
Catalytic Activity Studies
- The adsorption and reactions of ethanol on Au nanoparticles supported by various oxides have been studied, revealing the catalyst's role in the enhanced formation of ethoxy species and the dehydrogenation of ethanol. This research could inform the development of more efficient catalytic processes for chemical synthesis and environmental applications (Gazsi, Koos, Bánsági, & Solymosi, 2011).
Surface-mediated Reactions
- Investigations into the transformation of ethanol to its carbonyl compounds on Au(111) surfaces have provided insight into the mechanism of gold-mediated oxidation of alcohols. Understanding these surface-mediated self-coupling reactions can advance the field of heterogeneous catalysis, particularly in the development of gold nanoparticle catalysts (Liu, Xu, Haubrich, Madix, & Friend, 2009).
properties
IUPAC Name |
2-[2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-15-3-4-16(2)17(13-15)14-19-7-5-18(6-8-19)9-11-21-12-10-20/h3-4,13,20H,5-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAKKDUNKQIACE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCN(CC2)CCOCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-furoyl)piperazine](/img/structure/B4629741.png)
![(1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4629745.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B4629748.png)

![4-methoxy-N-[2-(4-methoxyphenoxy)-1-methylethyl]benzenesulfonamide](/img/structure/B4629766.png)


![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)
![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)
![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)
![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)
